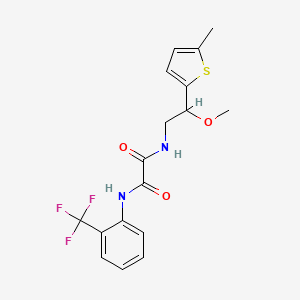

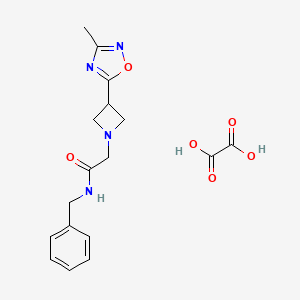

![molecular formula C10H11N3O2 B2588499 3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione CAS No. 1016683-39-8](/img/structure/B2588499.png)

3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.22 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features an imidazolidine-2,4-dione core with a 2-aminophenylmethyl substituent, which contributes to its unique chemical properties and reactivity.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthetic Pathways and Derivatives Formation:

- 3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione analogs have been synthesized through regio-controlled nucleophilic attacks, yielding products like 3-(2-thienyl)imidazolidine-2,4-dione and thieno[2,3-e][1,4]diazepine-2,5-dione analogs (Brouillette et al., 2009).

- Novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones have been synthesized starting from 3-phenyl-3-aminoquinoline-2,4-diones and isothiocyanates, providing access to various novel compounds (Klásek et al., 2010).

Crystal Structure and Molecular Interactions:

- The crystal structure of N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide, a derivative, reveals insights into its planarity and the interactions within its molecular structure, highlighting the significance of hydrogen bonding and molecular packing (Sethusankar et al., 2002).

Chemical Properties and Reactions:

- The compound has been involved in reactions leading to the synthesis of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione, showcasing unexpected structural outcomes and emphasizing the importance of such reactions for generating pharmaceutical intermediates (Aydin et al., 2013).

Microwave-Assisted Synthesis:

- Microwave-assisted synthesis methods have been utilized to create derivatives like 3-(thien-3-yl)imidazolidine-2,4-dione, demonstrating the efficiency of such methods in producing optically pure derivatives rapidly (Brouillette et al., 2007).

Antitumor Activity and Molecular Modeling

Antitumor Activity Evaluation:

- Certain derivatives have been designed, synthesized, and evaluated for their antitumor activity, indicating potential in targeting cancerous cells. The structure-activity correlation and molecular modeling studies provide a foundation for further optimization in medicinal chemistry (El-Sayed et al., 2018).

Molecular Structure and Pharmaceutical Applications:

- The study of the molecular structure of 3-amino-5-methyl-5-(4-pyridyl)hydantoin, a related compound, emphasizes the significance of hydrogen-bonded networks in the crystal structure, influencing pharmaceutical properties (Varbanov et al., 2009).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione typically involves the reaction of 2-aminobenzylamine with glyoxylic acid or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base

Propriétés

IUPAC Name |

3-[(2-aminophenyl)methyl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-8-4-2-1-3-7(8)6-13-9(14)5-12-10(13)15/h1-4H,5-6,11H2,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFBXGAGQCUTGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)CC2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2588417.png)

![2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2588424.png)

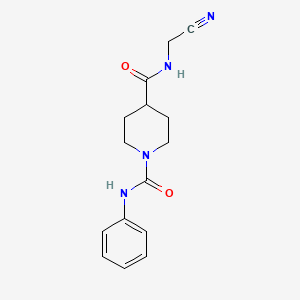

![N-(1-cyano-1-cyclopropylethyl)-2-{3-methyl-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2588430.png)

![ethyl 2-(4-{2-cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B2588431.png)

![N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]oxane-4-carboxamide](/img/structure/B2588432.png)

![4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2588435.png)

![4-[(5-bromopyrimidin-2-yl)oxy]-N-cyclopentylpiperidine-1-carboxamide](/img/structure/B2588437.png)

![4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B2588439.png)